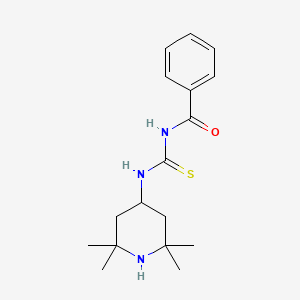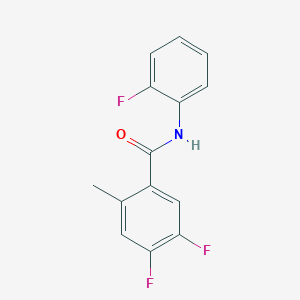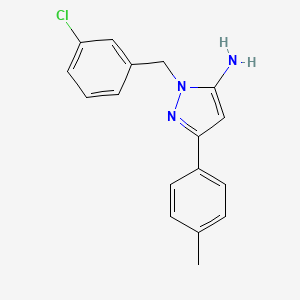![molecular formula C23H26N2O3 B5557431 (1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)
(1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation.
Attachment of the 2-(2-methylphenoxy)acetyl group: This is typically done through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Steviol glycoside: A natural compound with a similar bicyclic structure but different functional groups.
Uniqueness
(1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,5R)-6-benzyl-3-[2-(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-7-5-6-10-21(17)28-16-22(26)24-14-19-11-12-20(15-24)25(23(19)27)13-18-8-3-2-4-9-18/h2-10,19-20H,11-16H2,1H3/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMABKCPNSFRMEH-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5557365.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
![[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone](/img/structure/B5557381.png)
![(E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE](/img/structure/B5557385.png)
![METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5557387.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
![2-(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B5557406.png)
![N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)

![2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5557439.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
